Benzyl 3-amino-4-(hydroxymethyl)piperidine-1-carboxylate
CAS No.:
Cat. No.: VC13761114
Molecular Formula: C14H20N2O3
Molecular Weight: 264.32 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C14H20N2O3 |
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Molecular Weight | 264.32 g/mol |
IUPAC Name | benzyl 3-amino-4-(hydroxymethyl)piperidine-1-carboxylate |
Standard InChI | InChI=1S/C14H20N2O3/c15-13-8-16(7-6-12(13)9-17)14(18)19-10-11-4-2-1-3-5-11/h1-5,12-13,17H,6-10,15H2 |
Standard InChI Key | FFGMZFXMCXZRDH-UHFFFAOYSA-N |
SMILES | C1CN(CC(C1CO)N)C(=O)OCC2=CC=CC=C2 |
Canonical SMILES | C1CN(CC(C1CO)N)C(=O)OCC2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Characteristics
Benzyl 3-amino-4-(hydroxymethyl)piperidine-1-carboxylate is chemically defined by its CAS number 1935184-58-9, molecular formula C₁₄H₂₀N₂O₃, and molecular weight 264.32 g/mol . Its structure includes:
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A piperidine backbone with a six-membered nitrogen-containing ring.
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A 3-amino group (NH₂) and 4-hydroxymethyl group (CH₂OH) as functional substituents.
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A benzyl carbamate group (O-Cbz) at the 1-position of the piperidine ring, serving as a protecting group for the amine.
Property | Value | Source |
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CAS Number | 1935184-58-9 | |
Molecular Formula | C₁₄H₂₀N₂O₃ | |
Molecular Weight | 264.32 g/mol | |
SMILES | N[C@H]1CN(C(=O)OCC2=CC=CC=C2)CC[C@@H]1O | |
Suppliers | JW & Y Pharmlab Co., Ltd. |
The compound’s stereochemistry is critical, with the (3S,4R) configuration being a common variant (CAS 2382094-59-7) .
Synthetic Routes and Key Intermediates
The synthesis of benzyl 3-amino-4-(hydroxymethyl)piperidine-1-carboxylate typically involves multi-step protocols, leveraging protecting-group strategies and stereoselective modifications.
General Synthetic Approach
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Piperidine Ring Formation: Constructed via cyclization reactions or reduction of imino intermediates.
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Introduction of Functional Groups:
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3-Amino Group: Introduced via reductive amination or nucleophilic substitution.
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4-Hydroxymethyl Group: Installed through hydroxymethylation or epoxide ring-opening.
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Benzyl Carbamate Protection: Achieved using benzyl chloroformate or benzyl carbonate under basic conditions.
Key Intermediates
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3-Amino-4-(hydroxymethyl)piperidine: A precursor requiring protection at the 1-position.
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Benzyl 3-Aminopiperidine-1-carboxylate: A related intermediate (CAS 711002-74-3) lacking the hydroxymethyl group .
Physical and Chemical Properties
The compound’s properties are influenced by its polar functional groups and aromatic substituents.
Property | Value | Source |
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Purity | ≥97% | |
Solubility | Slightly soluble in water | |
Storage Conditions | 2–8°C, protected from light | |
Flash Point | Not explicitly reported | — |
LogP | ~2.27 (estimated) |
The benzyl carbamate group enhances lipophilicity, facilitating membrane permeability in biological systems .
Applications in Medicinal Chemistry
Benzyl 3-amino-4-(hydroxymethyl)piperidine-1-carboxylate serves as a scaffold for synthesizing bioactive molecules, particularly in:
Peptidomimetic Design
The compound’s amino and hydroxymethyl groups enable hydrogen bonding with biological targets, mimicking peptide interactions. Its derivatives are explored in:
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Protease Inhibitors: Targeting enzymes like HIV protease or matrix metalloproteases.
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Neurotransmitter Modulators: Interfering with serotonin or dopamine pathways.
Anticancer Research
While direct data on this compound is limited, structurally related piperidine derivatives (e.g., benzyl 3,3-difluoro-5-(hydroxymethyl)piperidine-1-carboxylate, CAS 1356339-31-5) exhibit cytotoxicity through:
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DNA Intercalation: Disrupting nucleic acid replication.
Research Challenges and Future Directions
Despite its potential, challenges remain in optimizing its synthesis and biological activity:
Stereochemical Control
Achieving high enantiopurity (e.g., (3S,4R) or (3R,4S) configurations) requires stereoselective methods, such as asymmetric hydrogenation or chiral resolution .
Functionalization Limitations
The hydroxymethyl group may undergo unintended oxidation or esterification during synthesis, necessitating careful reaction conditions.
Biological Evaluation
Further studies are needed to assess:
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Cytotoxicity Profiles: In vitro and in vivo efficacy.
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Metabolic Stability: Resistance to enzymatic degradation.
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